Methyl 3-bromo-2,6-difluoro-5-(trifluoromethyl)benzoic acid
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Overview
Description
Methyl 3-bromo-2,6-difluoro-5-(trifluoromethyl)benzoic acid is a complex organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzoic acid core. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-2,6-difluoro-5-(trifluoromethyl)benzoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-2,6-difluoro-5-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted benzoic acid derivatives .
Scientific Research Applications
Methyl 3-bromo-2,6-difluoro-5-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-2,6-difluoro-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The presence of electronegative fluorine atoms and the bulky trifluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)benzoic acid
- 2-Bromo-5-(trifluoromethyl)benzoic acid
- 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
Uniqueness
Methyl 3-bromo-2,6-difluoro-5-(trifluoromethyl)benzoic acid is unique due to the specific arrangement of bromine, fluorine, and trifluoromethyl groups on the benzoic acid core. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C9H4BrF5O2 |
---|---|
Molecular Weight |
319.02 g/mol |
IUPAC Name |
3-bromo-2,6-difluoro-4-methyl-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C9H4BrF5O2/c1-2-4(9(13,14)15)6(11)3(8(16)17)7(12)5(2)10/h1H3,(H,16,17) |
InChI Key |
CUMVKUCECRVFED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)F)C(=O)O)F)C(F)(F)F |
Origin of Product |
United States |
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